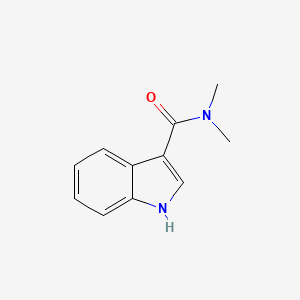
N,N-dimethyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of indole derivatives, including “N,N-dimethyl-1H-indole-3-carboxamide”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1H-indole-3-carboxamide” consists of a core indole structure with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 .Physical And Chemical Properties Analysis
“N,N-dimethyl-1H-indole-3-carboxamide” has a molecular weight of 188.23 . It is a powder at room temperature . The melting point is between 235-236°C . The predicted boiling point is 395.7±15.0°C and the predicted density is 1.0±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antiviral Applications
N,N-dimethyl-1H-indole-3-carboxamide derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These findings suggest potential use in developing antiviral therapies.
Anti-Inflammatory Applications
Indole derivatives, including N,N-dimethyl-1H-indole-3-carboxamide, have been associated with anti-inflammatory activities. They are found to inhibit enzymes and receptors involved in inflammatory processes, which could be beneficial in treating conditions like arthritis .
Anticancer Applications
Research has indicated that indole carboxamide scaffolds can be effective in cancer treatment. They are involved in the inhibition of cell proliferation and inducing apoptosis in various cancer cell lines, making them candidates for anticancer drug development .
Anti-HIV Applications
Indole derivatives have been explored for their potential to act against HIV-1. Molecular docking studies suggest that these compounds can bind to and inhibit enzymes critical for the HIV lifecycle, offering a pathway for new HIV treatments .
Antioxidant Applications
The indole nucleus is known for its antioxidant properties. N,N-dimethyl-1H-indole-3-carboxamide and its derivatives may contribute to neutralizing free radicals and protecting cells from oxidative stress, which is crucial for preventing chronic diseases .
Antimicrobial Applications
Indole carboxamides have shown promise as antimicrobial agents. Their ability to form hydrogen bonds with enzymes and proteins can inhibit microbial activity, which is useful in combating bacterial infections .
Antitubercular Applications
Given the need for new treatments against tuberculosis, indole derivatives have been investigated for their antitubercular activity. They offer a structural framework for developing drugs that can target Mycobacterium tuberculosis .
Antidiabetic Applications
Indole-based compounds have been studied for their potential in managing diabetes. They may act as enzyme inhibitors, influencing glucose metabolism and insulin signaling pathways, which can help in controlling blood sugar levels .
Safety and Hazards
Direcciones Futuras
The future directions for “N,N-dimethyl-1H-indole-3-carboxamide” and other indole derivatives are promising. They are often considered as a “privileged scaffold” within the drug discovery arena . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mecanismo De Acción
Target of Action
N,N-dimethyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as N,N-dimethyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.
Biochemical Pathways
Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like N,N-dimethyl-1H-indole-3-carboxamide can affect a variety of biochemical pathways, leading to diverse downstream effects.
Propiedades
IUPAC Name |
N,N-dimethyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIKMCXRMYOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

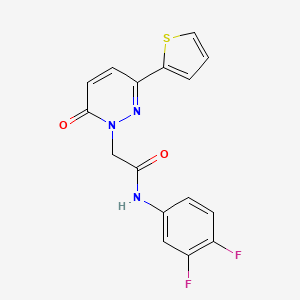
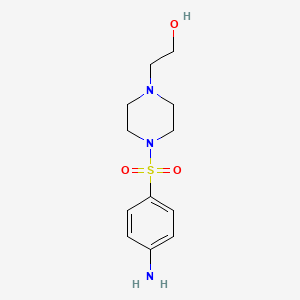
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)
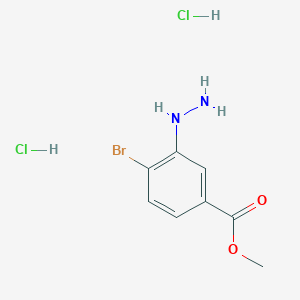
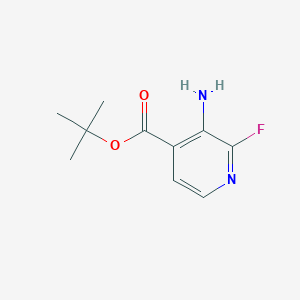
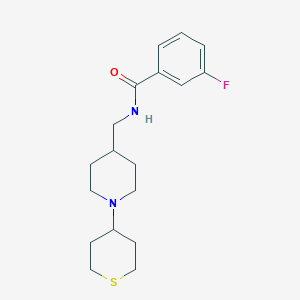
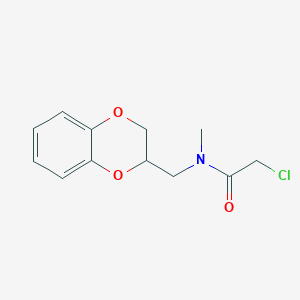
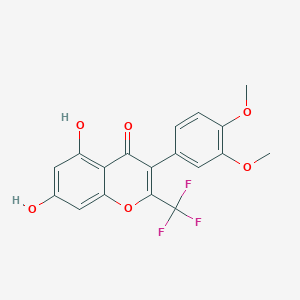
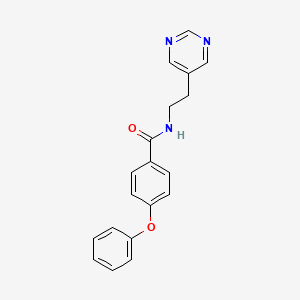
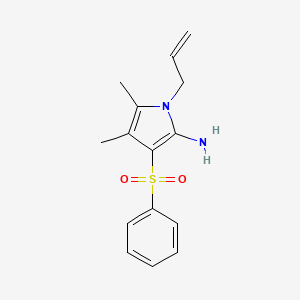
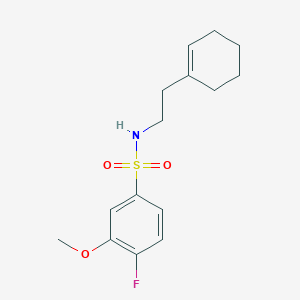
![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)
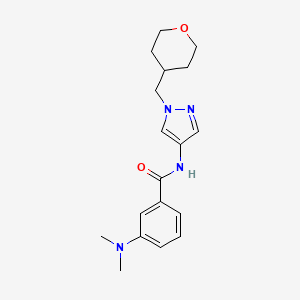
![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)